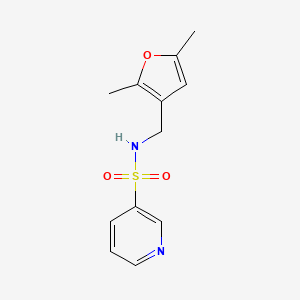

N-((2,5-dimethylfuran-3-yl)methyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for N-((2,5-dimethylfuran-3-yl)methyl)pyridine-3-sulfonamide were not found, general methods for similar compounds involve the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents . Another method involves the addition of Grignard reagents to pyridine N-oxides .Molecular Structure Analysis

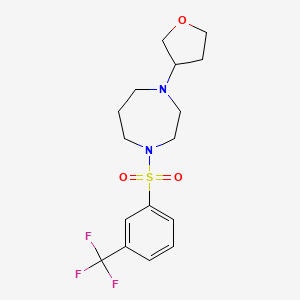

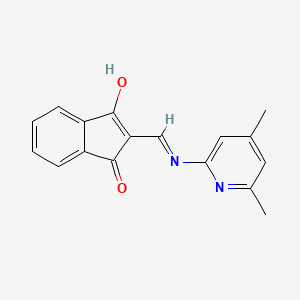

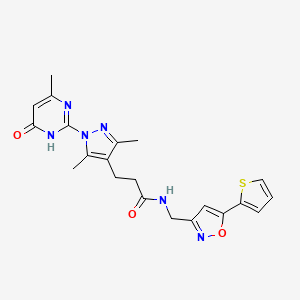

The molecular structure of N-((2,5-dimethylfuran-3-yl)methyl)pyridine-3-sulfonamide includes a pyridine ring and a furan ring. The compound contains a total of 33 bonds, including 17 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aromatic), 1 Furane, and 1 Pyridine .Applications De Recherche Scientifique

Electronic Effects in Heterodimetallic Complexes

Research highlights the unusual electronic effects of electron-withdrawing sulfonamide groups in heterodimetallic complexes, emphasizing their application in the synthesis of compounds with optically and magnetically active properties. The study discusses the impact of these groups on the stability and electronic structure of homometallic complexes, demonstrating their potential in designing materials with tunable electronic and magnetic properties (Edder et al., 2000).

Synthesis of Functionalized Pyrrolidones

Another application involves the synthesis of functionalized pyrrolidones through metal-free regioselective oxidative cyclization, facilitated by dimethyl sulfoxide (DMSO) and N-iodosuccinimide. This method provides an efficient pathway to synthesize pyrrolidone skeletons, which are crucial intermediates in pharmaceutical synthesis (Prabagar et al., 2016).

Development of Antiproliferative Agents

The design and synthesis of N,N-dimethylbenzenesulfonamide derivatives have been explored for their potential as antiproliferative agents. These studies include the creation of novel compounds that exhibit significant in vitro activity against cancer cell lines, indicating the role of sulfonamide derivatives in developing new anticancer drugs (Bashandy et al., 2014).

Synthesis of Heterocyclic Compounds with Antibacterial Activity

Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promise for antibacterial applications. These compounds, derived from reactions involving ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, have exhibited high antibacterial activities, underscoring the potential of sulfonamido groups in developing new antibiotics (Azab et al., 2013).

Material Science Applications

The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been investigated, highlighting applications in material science. These polyamides demonstrate promising characteristics such as high thermal stability, low dielectric constants, and excellent mechanical properties, making them suitable for advanced materials applications (Liu et al., 2013).

Propriétés

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-9-6-11(10(2)17-9)7-14-18(15,16)12-4-3-5-13-8-12/h3-6,8,14H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCUCIRQIFRQHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,5-Dimethylfuran-3-YL)methyl]pyridine-3-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(Furan-2-carbonyl)thiophen-2-yl]methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2988662.png)

![2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2988674.png)

![1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2988677.png)

![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2988681.png)

![[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B2988683.png)